7-Bromo-1-Chloroisoquinoline
Overview
Description
7-Bromo-1-Chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications in Organic Chemistry
7-Bromo-1-chloroisoquinoline has been explored in various synthetic chemistry contexts. For instance, it has been used in the study of reactions involving 4-haloisoquinolines and amide ion in ammonia, highlighting a competition between SRN1 substitution and σ complex formation (Zoltewicz & Oestreich, 1991). Additionally, pyridine hydrochloride, a reagent for synthesizing chloro compounds from bromo derivatives in π-deficient series like quinolines, has been studied for its efficacy in transforming 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).Biological and Pharmacological Research
In the biological domain, this compound derivatives have been investigated for their inhibitory effects on enzymes like casein kinase I. One study found that a compound synthesized from this compound showed potent inhibition of casein kinase I and a weaker effect on casein kinase II (Chijiwa et al., 1989).Material Sciences and Spectroscopy
In the field of material sciences, studies have been conducted on the vibrational spectroscopic properties of compounds like 7-bromo-5-chloro-8-hydroxyquinoline, providing insights into their structural and electronic characteristics (Arjunan et al., 2009).Photolabile Protecting Groups in Chemistry
The utility of bromoquinoline derivatives in photolabile protecting groups has been highlighted. For instance, 8-bromo-7-hydroxyquinoline (BHQ) has been studied for its efficient photolysis and potential application in releasing bioactive molecules upon light exposure (Zhu et al., 2006).Chemical Synthesis and Catalysis
The role of this compound in chemical synthesis and catalysis has also been explored. For example, its derivatives have been used in the synthesis of antitumor alkaloids, demonstrating their potential in medicinal chemistry (Golubev et al., 2010).
Safety and Hazards
7-Bromo-1-Chloroisoquinoline is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
7-bromo-1-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWWSIVPWVJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424693 | |
Record name | 7-Bromo-1-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-51-3 | |
Record name | 7-Bromo-1-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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